molecular formula C18H24N4O4 B2973200 5-ethoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005298-63-4

5-ethoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2973200
CAS RN: 1005298-63-4
M. Wt: 360.414
InChI Key: GRGHGJVRKPJPAL-UHFFFAOYSA-N
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Description

The compound “5-ethoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups. It has a pyrido[2,3-d]pyrimidine core, which is a bicyclic aromatic system composed of a pyridine ring fused with a pyrimidine ring . This core is substituted with various groups including an ethoxy group, a methyl group, and a 4-methylpiperidino-2-oxoethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrido[2,3-d]pyrimidine core suggests that the molecule may have a planar region. The ethoxy, methyl, and 4-methylpiperidino-2-oxoethyl substituents would add complexity to the molecule’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrido[2,3-d]pyrimidine core is aromatic and thus relatively stable, but it could potentially participate in electrophilic aromatic substitution reactions. The ethoxy and 4-methylpiperidino-2-oxoethyl groups could also be sites of reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Heterocyclic Compounds : Research has been conducted on synthesizing novel heterocyclic compounds derived from similar structures, indicating their potential use in developing new pharmacological agents. These compounds have been evaluated for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of pyrimidine derivatives in treating pain and inflammation (A. Abu‐Hashem et al., 2020).

  • Antiviral Applications : Another area of interest is the development of pyrimidine derivatives as antiviral agents. Specific modifications on the pyrimidine ring have been explored for enhancing antiviral activity against various viruses, including Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) (A. S. El-Etrawy & A. Abdel-Rahman, 2010).

  • Optical and Nonlinear Optical Properties : Pyrimidine-based compounds have also been studied for their optical and nonlinear optical properties, making them potential candidates for use in NLO device fabrications. Computational methods have been applied to assess these properties, indicating the versatility of pyrimidine derivatives in materials science applications (B. Mohan et al., 2020).

Future Directions

Given the biological activity of many pyrido[2,3-d]pyrimidine derivatives, this compound could be of interest for further study. Future research could explore its potential biological activities and investigate its mechanism of action .

properties

IUPAC Name

5-ethoxy-1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-4-26-13-5-8-19-16-15(13)17(24)22(18(25)20(16)3)11-14(23)21-9-6-12(2)7-10-21/h5,8,12H,4,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGHGJVRKPJPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCC(CC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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